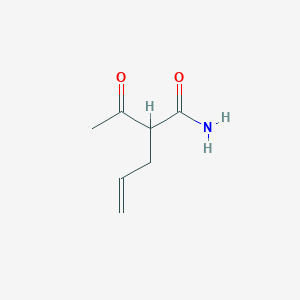
2-Acetylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylpent-4-enamide, also known as ACPA, is a synthetic compound that belongs to the class of fatty acid amides. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. ACPA has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 2-Acetylpent-4-enamide is not fully understood, but it is believed to act by modulating the activity of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the CB1 receptor has been shown to have a wide range of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, and to protect against neurodegeneration. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Acetylpent-4-enamide is its specificity for the CB1 receptor, which allows for targeted modulation of the endocannabinoid system. This compound is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-Acetylpent-4-enamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
2-Acetylpent-4-enamide can be synthesized by reacting pent-4-enoyl chloride with ammonia in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 70-72°C. The purity of this compound can be further improved by recrystallization from ethanol.
Scientific Research Applications
2-Acetylpent-4-enamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects. It has been suggested that this compound acts by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
124098-58-4 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-acetylpent-4-enamide |
InChI |
InChI=1S/C7H11NO2/c1-3-4-6(5(2)9)7(8)10/h3,6H,1,4H2,2H3,(H2,8,10) |
InChI Key |
ZWXXYNMBLWQRGX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC=C)C(=O)N |
Canonical SMILES |
CC(=O)C(CC=C)C(=O)N |
synonyms |
4-Pentenamide, 2-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
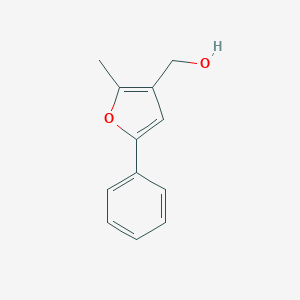
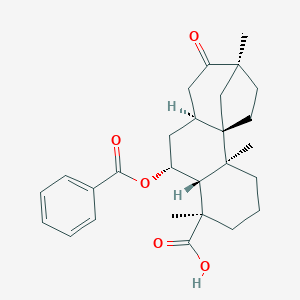
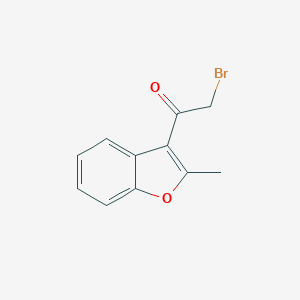

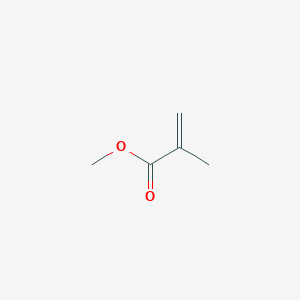
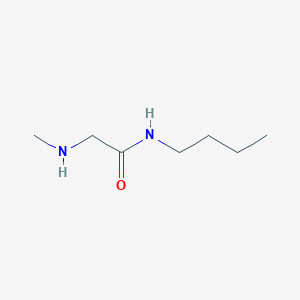
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
